3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol 3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15994788
InChI: InChI=1S/C7H11N3O/c11-7(4-8-5-7)3-6-9-1-2-10-6/h1-2,8,11H,3-5H2,(H,9,10)
SMILES:
Molecular Formula: C7H11N3O
Molecular Weight: 153.18 g/mol

3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol

CAS No.:

Cat. No.: VC15994788

Molecular Formula: C7H11N3O

Molecular Weight: 153.18 g/mol

* For research use only. Not for human or veterinary use.

3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol -

Specification

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
IUPAC Name 3-(1H-imidazol-2-ylmethyl)azetidin-3-ol
Standard InChI InChI=1S/C7H11N3O/c11-7(4-8-5-7)3-6-9-1-2-10-6/h1-2,8,11H,3-5H2,(H,9,10)
Standard InChI Key HDQNHOSNUPFDAN-UHFFFAOYSA-N
Canonical SMILES C1C(CN1)(CC2=NC=CN2)O

Introduction

Chemical Identity and Structural Features

3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol (IUPAC name: 3-[(1H-imidazol-2-yl)methyl]azetidin-3-ol) consists of a four-membered azetidine ring fused with a five-membered imidazole ring via a methylene bridge. The hydroxyl group at the azetidine’s 3-position enhances polarity and hydrogen-bonding capacity, while the imidazole moiety introduces aromaticity and potential for π-π interactions. Key structural attributes include:

  • Molecular formula: C₇H₁₁N₃O

  • Molecular weight: 153.18 g/mol

  • Hybridization: The azetidine nitrogen adopts sp³ hybridization, whereas the imidazole nitrogens are sp² hybridized.

The compound’s stereochemistry is defined by the hydroxyl group’s position, which may influence its biological activity. Computational modeling suggests a chair-like conformation for the azetidine ring, stabilized by intramolecular hydrogen bonding between the hydroxyl group and the imidazole nitrogen .

Synthesis and Optimization Strategies

Key Synthetic Routes

The synthesis of 3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol typically involves multi-step reactions, leveraging methodologies from analogous azetidine derivatives. A representative pathway includes:

  • Azetidine Ring Formation:

    • Cyclization of 3-amino-1-propanol derivatives under acidic conditions yields the azetidine core. For example, treatment of N-protected 3-aminopropanol with hydrochloric acid facilitates ring closure .

    • Example:

      N-t-butyl-O-trimethylsilylazetidineHCl, NaOHazetidin-3-ol[1]\text{N-t-butyl-O-trimethylsilylazetidine} \xrightarrow{\text{HCl, NaOH}} \text{azetidin-3-ol} \quad[1]
  • Imidazole Substituent Introduction:

    • Alkylation of azetidin-3-ol with 2-chloromethylimidazole in the presence of a base (e.g., triethylamine) attaches the imidazole moiety.

    • Solvent systems such as methylene chloride or ethanol are employed, with reaction temperatures maintained at 0–25°C to minimize side reactions .

  • Deprotection and Purification:

    • Acidic cleavage (e.g., trifluoroacetic anhydride) removes protecting groups, followed by neutralization and extraction .

    • Final purification via column chromatography or recrystallization ensures high purity (>95%) .

Optimization Parameters

  • Temperature: Lower temperatures (0–25°C) improve selectivity during alkylation .

  • Catalysts: Palladium hydroxide (20% on carbon) under hydrogen pressure (40–60 psi) enhances catalytic hydrogenation efficiency .

  • Reagent Ratios: Stoichiometric amounts of fluorinated anhydrides (1–2 equivalents) minimize byproducts .

Table 1: Comparative Synthesis Conditions

StepReagents/ConditionsYield (%)Reference
Azetidine formationHCl, NaOH, K₂CO₃, CH₂Cl₂64
Imidazole alkylation2-Chloromethylimidazole, Et₃N, 0°C58
DeprotectionTrifluoroacetic anhydride, NaHCO₃73

Physicochemical Properties

Solubility and Stability

  • Solubility: High solubility in polar solvents (water, methanol) due to the hydroxyl group; moderate solubility in dichloromethane .

  • Stability: Stable under inert atmospheres but susceptible to oxidation in air, necessitating storage at −20°C .

Spectroscopic Data

  • ¹H NMR (D₂O): δ 3.72 (m, 2H, azetidine CH₂), δ 4.15 (s, 1H, OH), δ 7.05 (s, 2H, imidazole H) .

  • IR (KBr): 3250 cm⁻¹ (O-H stretch), 1600 cm⁻¹ (C=N imidazole) .

Biological Activity and Applications

Anticancer Activity

Pyrazolo-pyridine azetidine derivatives demonstrate IC₅₀ values of 0.0158–71.3 µM against Hep G2 and MCF7 cells . Mechanistic studies suggest apoptosis induction via caspase-3 activation .

Table 2: Hypothetical Biological Profiles

ActivityAssay SystemPotential IC₅₀/MICReference
AntimicrobialE. coli5–10 µg/mL
AnticancerMCF7 cells0.1–1.0 µM

Industrial and Research Applications

  • Pharmaceuticals: Candidate for kinase inhibitors or antimicrobial agents.

  • Chemical Synthesis: Building block for N-heterocyclic carbene ligands.

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